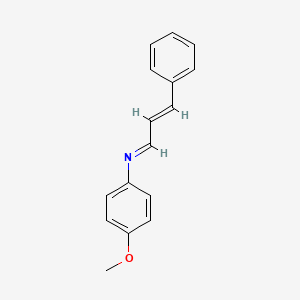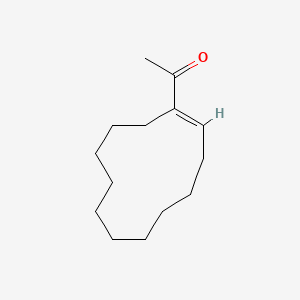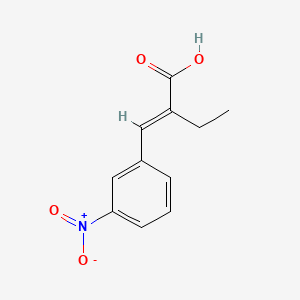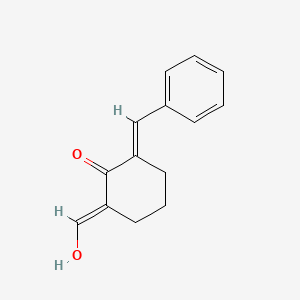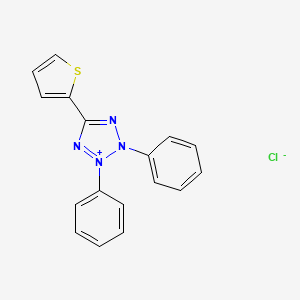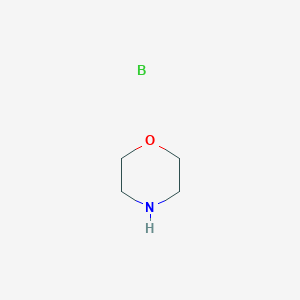
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (MBzTP) is a chemical compound structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Despite its structural similarity, MBzTP is not neurotoxic, which is attributed to its rapid oxidation by monoamine oxidase B (MAOB) and the oxidative destruction of the dihydropyridine, preventing the accumulation of neurotoxic species .
Synthesis Analysis
The synthesis of MBzTP and related compounds involves various chemical reactions. For instance, the synthesis of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile was achieved by growing tiny plate-like crystals from a chloroform-ethanol solution through slow evaporation . Additionally, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives was reported using a condensation reaction of 1-benzyl-4-piperidinone with aromatic aldehydes followed by condensation with 6-aminouracils .
Molecular Structure Analysis
The molecular structure of MBzTP and its analogs has been studied using X-ray crystallography. For example, the crystal structure of 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine revealed a boat conformation of the 1,4-dihydropyridine ring . The molecular structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile showed a half-chair conformation of the tetrahydropyridine (THP) ring .
Chemical Reactions Analysis
MBzTP undergoes rapid oxidation by MAOB, leading to the formation of a dihydropyridinium form and a pyridinium form, along with an unidentified product . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts is another example of a chemical reaction involving a related compound, leading to the synthesis of 2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of MBzTP and its analogs are influenced by their molecular structure and the presence of substituents. The crystal and molecular structures provide insights into the conformation and the dihedral angles of the phenyl rings, which can affect the compound's reactivity and interactions . The hydrogenation kinetics of related compounds have been modeled using fractal-like and Weibull model kinetics, indicating the influence of solvents and reaction conditions on the reaction rates .
Applications De Recherche Scientifique
-
- Application Summary : 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or Outcomes : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
1,2,3,4-Tetrahydroisoquinoline Analogs :
- Application Summary : 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The review discusses commonly used synthetic strategies for constructing the core scaffold .
- Results or Outcomes : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) :
- Application Summary : MPTP is a neurotoxin precursor to MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
- Methods of Application : MPTP itself is not toxic, and as a lipophilic compound can cross the blood–brain barrier. Once inside the brain, MPTP is metabolized into the toxic cation MPP+ by the enzyme MAO-B .
- Results or Outcomes : This results in Parkinsonism, a clinical syndrome characterized by symptoms such as tremor, bradykinesia, rigidity, and postural instability .
-
- Application Summary : (–)-Mitragynine is a naturally occurring tetrahydropyridine, which is an active compound in Mitragyna speciosa, also known as kratom .
- Methods of Application : Kratom leaves are chewed or consumed as a powder to elevate mood (as a euphoriant) and enhance physical endurance .
- Results or Outcomes : Its effects are reported to be somewhat similar to those of opiate drugs .
-
- Application Summary : 2,3,4,5-Tetrahydropyridine, a colorless liquid, is commercially available. It is an imine .
- Methods of Application : It is used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : It is used in the production of a variety of products including pharmaceuticals, dyes, and agrochemicals .
- 1,4-disubstituted 1H-1,2,3-triazoles :
- Application Summary : 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives . They have also found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application : The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles typically involves the [3+2] cycloaddition of azides and alkynes .
- Results or Outcomes : The resulting 1,4-disubstituted 1H-1,2,3-triazoles exhibit a wide range of biological activities and have been used in the development of various pharmaceuticals and agrochemicals .
Orientations Futures
Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .
Propriétés
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
32018-56-7 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
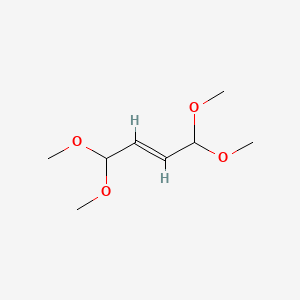
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
